molecular formula C₂₇H₂₄N₆ B560090 Miransertib CAS No. 1313881-70-7

Miransertib

Cat. No. B560090
M. Wt: 432.53
InChI Key: HNFMVVHMKGFCMB-UHFFFAOYSA-N
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Description

Miransertib, also known as ARQ 092, is a novel, orally available, selective pan-AKT inhibitor . It has shown efficacy in vitro and is currently under investigation for its therapeutic use in patients with severe PROS (PIK3CA-Related Overgrowth Spectrum) who have exhausted conventional treatment methods .


Molecular Structure Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .


Chemical Reactions Analysis

Miransertib has been tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively . It was found to be effective against intracellular amastigotes of these pathogens when they infected macrophages .


Physical And Chemical Properties Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .

Scientific Research Applications

  • Treatment of Proteus Syndrome

    A study by Keppler-Noreuil et al. (2019) revealed that a low dose of Miransertib led to a significant reduction in phosphorylated AKT in tissues of individuals with Proteus Syndrome, suggesting its efficacy for future trials in this area (Keppler-Noreuil et al., 2019).

  • Effectiveness Against Leishmania

    Nandan et al. (2018) demonstrated that Miransertib was effective against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, offering potential as a new oral drug therapy for these conditions (Nandan et al., 2018).

  • PIK3CA-Related Overgrowth Syndrome (PROS)

    Forde et al. (2021) reported the use of Miransertib in children with severe PROS, observing improvements in symptoms and quality of life, highlighting its potential utility in pediatric patients with severe PROS (Forde et al., 2021).

  • Combination Therapy in Cancer

    Hyman et al. (2018) evaluated Miransertib in combination with anastrozole for endometrial and ovarian cancer patients, finding a manageable safety profile and preliminary efficacy, particularly in endometrial cancer patients with PIK3CA or AKT1 mutation (Hyman et al., 2018).

  • Long-term Treatment of Proteus Syndrome

    Biesecker et al. (2020) presented a case report on a 20-year-old with Proteus Syndrome treated with Miransertib for a year, noting improvements in well-being and mobility, supporting its long-term safety and potential efficacy (Biesecker et al., 2020).

  • Enhanced Anti-Tumor Activity

    Yu et al. (2018) found that Miransertib, when combined with other cancer treatments, exhibited enhanced anti-tumor activity in various cancer models, providing a rationale for its clinical study combinations (Yu et al., 2018).

Safety And Hazards

Miransertib is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Miransertib has shown promise as a potential treatment for low-flow vascular malformations . It has been found to be effective in a new in vivo model of blood vessel growth (angiogenesis), and it has been suggested that it could become a new oral drug therapy for visceral and cutaneous leishmaniasis .

properties

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miransertib

CAS RN

1313881-70-7
Record name Miransertib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miransertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MIRANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
358
Citations
KM Keppler-Noreuil, JC Sapp, MJ Lindhurst… - The American Journal of …, 2019 - cell.com
… Based on these data, we hypothesized that miransertib could … in children, whereas the miransertib cancer trials to date have … was inhibited about 50% when miransertib levels in the cell …
Number of citations: 65 www.cell.com
C Leoni, G Gullo, N Resta, A Fagotti… - American Journal of …, 2019 - Wiley Online Library
… , we treated the patient on a compassionate basis, with miransertib (ARQ 092), a potent, selective, … Treatment with miransertib led to a complete remission of the cancer and a significant …
Number of citations: 39 onlinelibrary.wiley.com
D Nandan, N Zhang, Y Yu, B Schwartz, S Chen… - PLoS …, 2018 - journals.plos.org
… Before proceeding to assess the effect of Miransertib on intracellular parasites, we tested the inhibitory effect of Miransertib on Akt phosphorylation in differentiated THP-1 cells (dTHP-1)…
Number of citations: 17 journals.plos.org
LG Biesecker, M Edwards… - Molecular …, 2020 - molecularcasestudies.cshlp.org
… unblinded treatment of 10 mg oral miransertib daily (∼5 mg/m 2 /… We conclude that 1 yr of treatment with miransertib was … a young man with PS with miransertib on a compassionate use …
Number of citations: 32 molecularcasestudies.cshlp.org
K Forde, N Resta, C Ranieri, D Rea… - Orphanet journal of rare …, 2021 - Springer
… case series of the use of miransertib in two children with PROS. … potential therapeutic utility of miransertib in selected paediatric … An open label, Phase 1/2 study of miransertib in children …
Number of citations: 41 link.springer.com
P Kobialka, H Sabata, O Vilalta, L Gouveia… - EMBO Molecular …, 2022 - embopress.org
… that the AKT inhibitor miransertib both prevents and induces the regression of PI3K-driven vascular malformations. We confirmed the efficacy of miransertib in isolated human …
Number of citations: 12 www.embopress.org
D Hyman, M Bonafede, R O'Cearbhaill, R Grisham… - Cancer Research, 2018 - AACR
… We evaluated the safety and preliminary efficacy of miransertib, … Miransertib dose was escalated according to a 3+3 design. … Pts were treated at one of 2 miransertib doses: 200 mg QD, …
Number of citations: 7 aacrjournals.org
CA Ours, JC Sapp, MB Hodges… - Molecular …, 2021 - molecularcasestudies.cshlp.org
… of miransertib as part of the phase 1 study, the individual expressed a desire to continue miransertib … The protocol was amended to provide continued use of miransertib with the aim of …
Number of citations: 9 molecularcasestudies.cshlp.org
M Prejs, G Cholewiński, P Trzonkowski, A Kot-Wasik… - miransertibinhibitor.com
Mycophenolic acid (MPA) 1 (Figure 1) is a reversible, uncompetitive, and potent ino-sine-5′-monophosphate dehydrogenase (IMPDH) inhibitor. This compound is currently used as …
Number of citations: 0 miransertibinhibitor.com
M Kozinova, S Joshi, K Devarajan, P Zook, JW D'Souza… - Cancer Research, 2018 - AACR
The majority of gastrointestinal stromal tumors (GIST) harbor oncogenic mutations in the receptor tyrosine kinase KIT or platelet-derived growth factor receptor alpha (PDGFRA). Small …
Number of citations: 1 aacrjournals.org

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